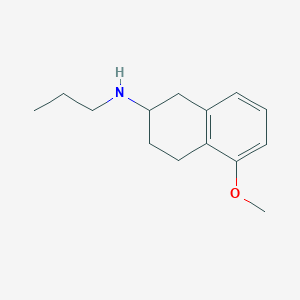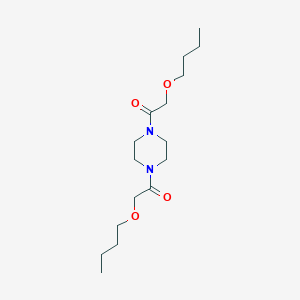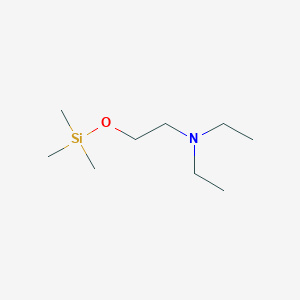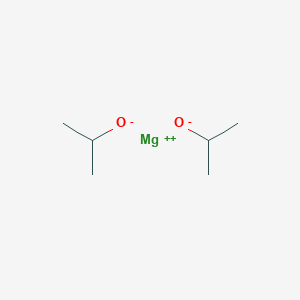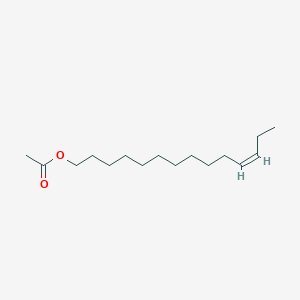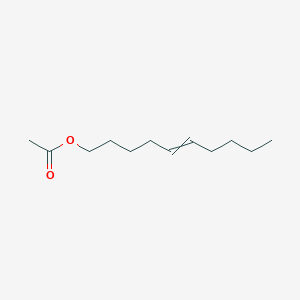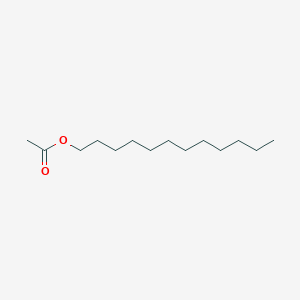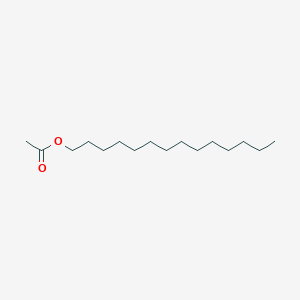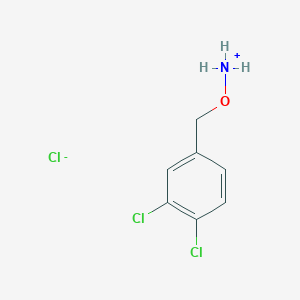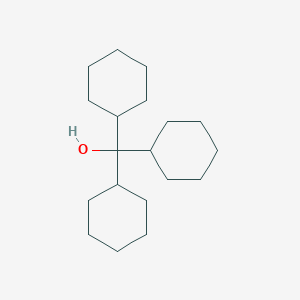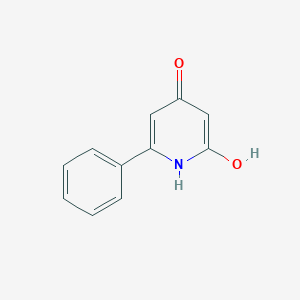
2(1H)-Pyridone, 4-hydroxy-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridone, 4-hydroxy-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by inhibiting the activity of various enzymes, including COX-2 and LOX. These enzymes are involved in the inflammatory response and are overexpressed in various types of cancer. By inhibiting the activity of these enzymes, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- may help to reduce inflammation and inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including COX-2 and LOX. Furthermore, it has been shown to possess antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In vivo studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, reduce inflammation, and improve antioxidant status.
Avantages Et Limitations Des Expériences En Laboratoire
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has several advantages for lab experiments. Firstly, it is relatively easy to synthesize with high purity and yield. Secondly, it possesses various pharmacological activities, which make it a potential candidate for drug discovery. However, there are also some limitations to using this compound in lab experiments. Firstly, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological activities. Secondly, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 2(1H)-Pyridone, 4-hydroxy-6-phenyl-. Firstly, further studies are needed to elucidate its mechanism of action and optimize its pharmacological activities. Secondly, more in vivo studies are needed to evaluate its potential toxicity and side effects. Thirdly, this compound can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Finally, this compound can be used as a starting material for the synthesis of various organic compounds with potential applications in medicinal chemistry, drug discovery, and material science.
Conclusion
In conclusion, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively easy, and it possesses various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, further studies are needed to fully understand its mechanism of action, evaluate its potential toxicity and side effects, and optimize its pharmacological activities.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- can be achieved through various methods, including the reaction of pyridine-2,6-dicarboxylic acid with phenylhydrazine, followed by cyclization and oxidation. Another method involves the reaction of 2-acetylpyridine with phenylhydrazine, followed by cyclization and oxidation. Both methods yield 2(1H)-Pyridone, 4-hydroxy-6-phenyl- with high purity and yield.
Applications De Recherche Scientifique
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propriétés
Numéro CAS |
17424-17-8 |
|---|---|
Nom du produit |
2(1H)-Pyridone, 4-hydroxy-6-phenyl- |
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-hydroxy-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
Clé InChI |
HWBYIZIHSOFIDT-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
Synonymes |
4-Hydroxy-6-phenyl-2(1H)-pyridone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



